5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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Overview
Description
5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
The synthesis of 5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole and pyrimidine rings, as well as the introduction of the trifluoromethyl group. The synthetic route typically starts with the preparation of the pyrazole intermediate, followed by the construction of the pyrimidine ring through cyclization reactions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. The pyrazole and pyrimidine rings contribute to its overall stability and reactivity, allowing it to exert its effects through multiple mechanisms .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidines with different substituents, such as:
- 5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(METHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- 5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(ETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
The uniqueness of 5-(2-FURYL)-N~3~-[4-(1H-PYRAZOL-1-YL)BENZYL]-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(4-pyrazol-1-ylphenyl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N6O2/c23-22(24,25)19-11-17(18-3-1-10-33-18)29-20-16(13-28-31(19)20)21(32)26-12-14-4-6-15(7-5-14)30-9-2-8-27-30/h1-10,13,17,19,29H,11-12H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOFCQMUMSSBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C=NN2C1C(F)(F)F)C(=O)NCC3=CC=C(C=C3)N4C=CC=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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